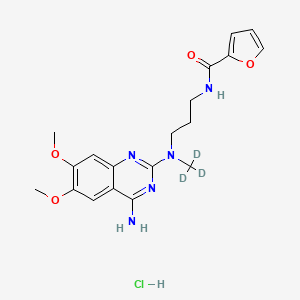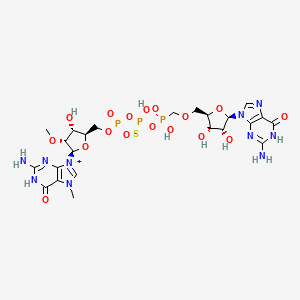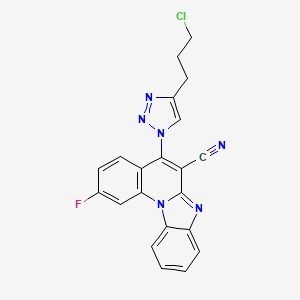
Antiproliferative agent-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiproliferative agent-6 is a synthetic compound known for its potent ability to inhibit cell proliferation. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. It is designed to target and inhibit the growth of cancer cells, making it a promising candidate for anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-6 typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications enhance the compound’s antiproliferative activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative agent-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antiproliferative activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activity. These derivatives are often tested for their efficacy in inhibiting cancer cell proliferation.
Scientific Research Applications
Antiproliferative agent-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiproliferative activity and to develop new synthetic methodologies.
Biology: The compound is employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: this compound is being explored as a potential anticancer drug. Preclinical studies have shown promising results in inhibiting the growth of various cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mechanism of Action
The mechanism of action of antiproliferative agent-6 involves its interaction with specific molecular targets within cancer cells. The compound binds to and inhibits key enzymes and proteins involved in cell proliferation, such as cyclin-dependent kinases and topoisomerases. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can induce oxidative stress within cancer cells, further promoting cell death.
Comparison with Similar Compounds
Bisbenzazole Derivatives: These compounds also exhibit antiproliferative activity and are structurally similar to antiproliferative agent-6.
Isatin Derivatives: Known for their anticancer properties, isatin derivatives share some structural features with this compound.
Tetrahydropyrido Pyrimidine Derivatives: These compounds have shown promising antiproliferative activity in various studies.
Uniqueness: this compound stands out due to its unique combination of functional groups and its ability to target multiple pathways involved in cancer cell proliferation. Its versatility in undergoing various chemical reactions allows for the synthesis of a wide range of derivatives with enhanced biological activity.
Properties
Molecular Formula |
C21H14ClFN6 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
5-[4-(3-chloropropyl)triazol-1-yl]-2-fluorobenzimidazolo[1,2-a]quinoline-6-carbonitrile |
InChI |
InChI=1S/C21H14ClFN6/c22-9-3-4-14-12-28(27-26-14)20-15-8-7-13(23)10-19(15)29-18-6-2-1-5-17(18)25-21(29)16(20)11-24/h1-2,5-8,10,12H,3-4,9H2 |
InChI Key |
CHNJNWJESLUCGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C4=C(C=CC(=C4)F)C(=C3C#N)N5C=C(N=N5)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
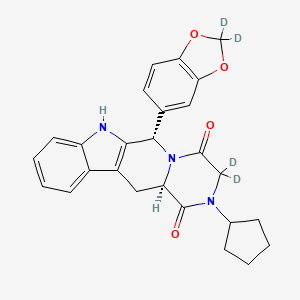

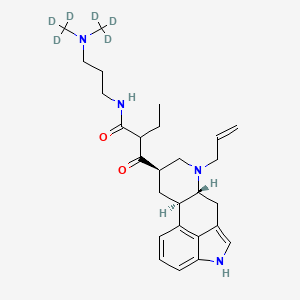
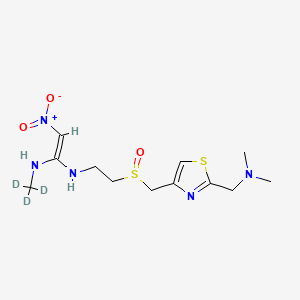

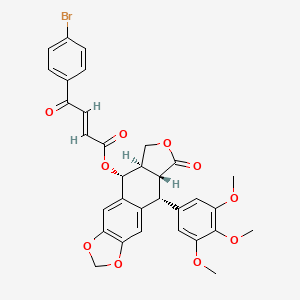
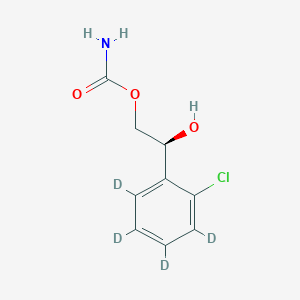

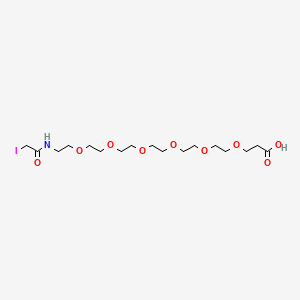

![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
